1,2-Dichloro-4,5-bis(difluoromethoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dichloro-4,5-bis(difluoromethoxy)benzene is an organic compound with the molecular formula C8H6Cl2F4O2 It is a derivative of benzene, where two chlorine atoms and two difluoromethoxy groups are substituted at the 1,2 and 4,5 positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dichloro-4,5-bis(difluoromethoxy)benzene typically involves the reaction of a suitable benzene derivative with chlorinating and difluoromethoxylating agents.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and difluoromethoxylation processes. These processes are optimized for yield and purity, often using catalysts and specific reaction conditions to ensure efficient production. The exact methods can vary depending on the desired scale and application .
Chemical Reactions Analysis
Types of Reactions
1,2-Dichloro-4,5-bis(difluoromethoxy)benzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, leading to different products depending on the reagents used.
Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols can replace chlorine atoms.
Oxidation: Strong oxidizing agents like potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction can lead to different functionalized compounds .
Scientific Research Applications
1,2-Dichloro-4,5-bis(difluoromethoxy)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2-Dichloro-4,5-bis(difluoromethoxy)benzene involves its interaction with molecular targets through electrophilic aromatic substitution. The compound’s chlorine and difluoromethoxy groups can participate in various chemical reactions, influencing its reactivity and interactions with other molecules. The pathways involved include the formation of intermediates that can further react to yield different products .
Comparison with Similar Compounds
Similar Compounds
1,2-Dichloro-4,5-bis(trifluoromethyl)benzene: Similar structure but with trifluoromethyl groups instead of difluoromethoxy groups.
1,4-Dichloro-2,5-bis(difluoromethoxy)benzene: Similar but with different substitution positions on the benzene ring.
Uniqueness
The presence of both chlorine and difluoromethoxy groups provides a distinct set of properties that can be leveraged in various chemical processes .
Properties
Molecular Formula |
C8H4Cl2F4O2 |
---|---|
Molecular Weight |
279.01 g/mol |
IUPAC Name |
1,2-dichloro-4,5-bis(difluoromethoxy)benzene |
InChI |
InChI=1S/C8H4Cl2F4O2/c9-3-1-5(15-7(11)12)6(2-4(3)10)16-8(13)14/h1-2,7-8H |
InChI Key |
BUOWHIWDCOHSGL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Cl)OC(F)F)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.